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Compound of Interest

Compound Name:
1-(furan-2-ylmethyl)-4-iodo-1H-

pyrazol-5-amine

CAS No.: 1248947-94-5

Cat. No.: B2403734

Get Quote

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands

as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast

spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and

analgesic properties.[3][4] The success of pyrazole-containing drugs like Celecoxib (a COX-2

inhibitor) has cemented its status as a "privileged scaffold" in drug development.[5]

This guide focuses on a particularly strategic class of pyrazole derivatives: those bearing a 4-

iodo and a 5-amino substitution pattern. This specific arrangement offers a powerful

combination of features for the modern medicinal chemist:

The 5-Amino Group: This functional group often acts as a critical hydrogen bond donor,

enabling strong and specific interactions with biological targets like enzyme active sites.[1] It

also serves as a versatile point for further chemical modification.

The 4-Iodo Group: The carbon-iodine bond is a uniquely valuable synthetic handle.[6] Its

susceptibility to a wide array of palladium-catalyzed cross-coupling reactions allows for the
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systematic and efficient introduction of diverse molecular fragments, which is essential for

exploring structure-activity relationships (SAR) and optimizing lead compounds.[7][8]

This document provides a comprehensive overview of the synthesis, chemical reactivity, and

therapeutic applications of 4-iodo-1H-pyrazol-5-amine derivatives, intended for researchers

and scientists in the field of drug discovery.

Core Synthetic Strategies
The construction of 4-iodo-1H-pyrazol-5-amine derivatives relies on robust and regioselective

chemical transformations. The general approach involves the initial formation of the 5-

aminopyrazole core, followed by the selective introduction of the iodine atom at the C4 position.

Synthesis of the 5-Aminopyrazole Core
The most direct and widely adopted method for synthesizing the 5-aminopyrazole scaffold is

the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile.[9] This

reaction is highly efficient and allows for the introduction of substituents at the N1 position (from

the hydrazine) and the C3 position (from the β-ketonitrile).

Regioselective C4-Iodination
Once the 5-aminopyrazole ring is formed, the next critical step is the introduction of iodine

specifically at the C4 position. The electron-rich nature of the pyrazole ring facilitates

electrophilic substitution.

N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent for many heterocyclic

systems. The reaction is typically performed in a polar aprotic solvent like acetonitrile or

DMF.

Iodine with an Oxidizing Agent: A combination of molecular iodine (I₂) with an oxidizing

agent, such as Ceric Ammonium Nitrate (CAN), provides a highly regioselective method for

the iodination of 1-aryl-3-CF₃-1H-pyrazoles at the C4 position.[7]

It is crucial to control the reaction conditions to avoid iodination at other positions. For instance,

deprotonation with a strong base like n-butyllithium followed by quenching with iodine typically
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leads to iodination at the C5 position, demonstrating the importance of choosing the

appropriate methodology to achieve the desired C4-iodo isomer.[7]

Synthetic Workflow

Starting Materials

Hydrazine (R1-NH-NH2) β-Ketonitrile (R3-CO-CH2-CN)

Cyclocondensation

1,3-Disubstituted
1H-Pyrazol-5-amine

Forms core ring

Electrophilic Iodination
(e.g., NIS or I2/CAN)

4-Iodo-1,3-Disubstituted
1H-Pyrazol-5-amine

Installs synthetic handle

Click to download full resolution via product page

General synthetic pathway for 4-iodo-1H-pyrazol-5-amine derivatives.

Chemical Reactivity and Library Generation
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The synthetic utility of the 4-iodo-1H-pyrazol-5-amine scaffold is most evident in its capacity for

diversification through cross-coupling reactions. The C4-iodo group serves as a versatile

linchpin for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This reaction, which couples the iodopyrazole with an

organoboron reagent (e.g., a boronic acid or ester), is one of the most powerful methods for

forming new carbon-carbon bonds. It allows for the introduction of a wide variety of aryl and

heteroaryl moieties at the C4 position, which is critical for probing interactions within protein

binding pockets.[7][8]

Sonogashira Coupling: The coupling of the iodopyrazole with a terminal alkyne provides

access to derivatives containing a carbon-carbon triple bond.[7] This rigid linker is often used

in drug design to orient functional groups in a specific vector.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds,

allowing for the introduction of various amine-containing substituents at the C4 position.

Derivatization of the 5-Amino Group
The 5-amino group is nucleophilic and can be readily modified through reactions such as:

Acylation: Formation of amides.

Sulfonylation: Formation of sulfonamides.

Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

These modifications allow for fine-tuning of physicochemical properties like solubility and

polarity, and can introduce additional hydrogen bonding interactions.
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Diversification Pathways
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Key derivatization reactions of the 4-iodo-1H-pyrazol-5-amine scaffold.

Applications in Medicinal Chemistry
The structural features of 4-iodo-1H-pyrazol-5-amine derivatives make them highly attractive

for developing therapeutics across several disease areas.
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Therapeutic Target Class Rationale & Examples Key References

Kinase Inhibitors

The pyrazole ring is a well-

established hinge-binding

motif. The 5-amino group

provides a key hydrogen bond,

while the C4 position can be

elaborated to access other

regions of the ATP-binding site.

Derivatives have been

explored as inhibitors of

p38MAPK and Bruton's

tyrosine kinase (BTK).

[1]

Anticancer Agents

As many oncogenic pathways

are driven by kinases, kinase

inhibitors are a major class of

anticancer drugs. Additionally,

5-aminopyrazole derivatives

have shown direct cytotoxic

activity against various cancer

cell lines.

[1][10]

Antibacterial Agents

The pyrazole scaffold has

been used to develop

inhibitors of essential bacterial

enzymes. For example,

pyrazole derivatives have been

designed as inhibitors of β-

ketoacyl-acyl carrier protein

synthase III (FabH), a key

enzyme in bacterial fatty acid

synthesis.

[11]

Anti-inflammatory Agents Pyrazole derivatives are

famously active as

cyclooxygenase-2 (COX-2)

inhibitors. The 4-iodo-5-amino

scaffold provides a template

[1][5]
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for synthesizing novel

analogues with potentially

improved selectivity and

pharmacokinetic profiles.

Detailed Experimental Protocols
The following protocols are generalized procedures derived from established methodologies for

the synthesis and derivatization of related pyrazole compounds.[7][8][9]

Protocol 1: Synthesis of a 1-Aryl-4-iodo-3-methyl-1H-
pyrazol-5-amine
Step A: Synthesis of 1-Aryl-3-methyl-1H-pyrazol-5-amine

To a solution of the desired arylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq)

in absolute ethanol, add 3-oxobutanenitrile (1.0 eq).

Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography

(TLC).

Upon completion, cool the mixture to room temperature and concentrate under reduced

pressure.

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with

brine, dry over anhydrous sodium sulfate, and concentrate.

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl

acetate gradient) to yield the 1-aryl-3-methyl-1H-pyrazol-5-amine.

Step B: Iodination at the C4 Position

Dissolve the 1-aryl-3-methyl-1H-pyrazol-5-amine (1.0 eq) from Step A in acetonitrile.

Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
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Stir the reaction mixture at room temperature until TLC analysis indicates complete

consumption of the starting material.

Quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v).

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over

anhydrous sodium sulfate, and concentrate in vacuo.

Purify the crude material via column chromatography to afford the target 1-aryl-4-iodo-3-

methyl-1H-pyrazol-5-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling
In a reaction vessel, combine the 4-iodopyrazole derivative (1.0 eq), the desired arylboronic

acid (1.5 eq), and a suitable base such as potassium carbonate (3.0 eq).

Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the degassed mixture.

Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by

TLC or LC-MS).

Cool the reaction to room temperature and dilute with ethyl acetate.

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium

sulfate and concentrate.

Purify the residue by column chromatography to obtain the 4-aryl-substituted pyrazole

derivative.

Conclusion and Future Outlook
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The 4-iodo-1H-pyrazol-5-amine scaffold is a highly valuable platform in modern drug discovery.

Its synthetic tractability, combined with the proven biological relevance of the aminopyrazole

core, provides a robust foundation for the development of novel therapeutics. The ability to

systematically diversify the C4 position through reliable cross-coupling chemistry allows for the

rapid generation of compound libraries to probe complex structure-activity relationships.

Future research will likely focus on applying this scaffold to a broader range of biological

targets, including emerging target classes. The use of these derivatives in more advanced

applications, such as the development of proteolysis-targeting chimeras (PROTACs) or

covalent inhibitors, represents an exciting frontier for this versatile chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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